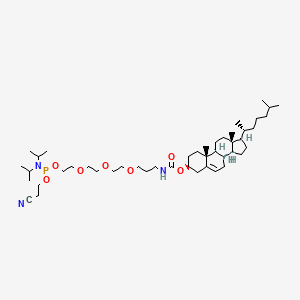
5'-Cholesteryl-TEG PhosphoraMidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Cholesteryl-TEG PhosphoraMidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is designed to enhance the cellular uptake of oligonucleotides by incorporating a cholesterol moiety, which increases the lipophilicity of the molecule. This compound is particularly useful in therapeutic applications, such as antisense and siRNA studies, due to its ability to improve membrane permeability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cholesteryl-TEG PhosphoraMidite involves the conjugation of cholesterol to a triethylene glycol (TEG) spacer, followed by the attachment of a phosphoramidite group. The reaction typically requires anhydrous conditions and the use of acetonitrile as a solvent. A coupling time of 3 minutes with tetrazole as an activator is optimal for this synthesis .
Industrial Production Methods
In industrial settings, the production of 5’-Cholesteryl-TEG PhosphoraMidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored in a freezer at temperatures ranging from -10 to -30°C to maintain its stability .
化学反应分析
Types of Reactions
5’-Cholesteryl-TEG PhosphoraMidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with hydroxyl groups on oligonucleotides to form phosphite triesters. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Common Reagents and Conditions
Reagents: Tetrazole, anhydrous acetonitrile
Conditions: Anhydrous environment, coupling time of 3 minutes
Major Products Formed
The major product formed from these reactions is a cholesteryl-modified oligonucleotide, which exhibits enhanced cellular uptake and improved therapeutic efficacy .
科学研究应用
5’-Cholesteryl-TEG PhosphoraMidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Enhances the delivery and uptake of oligonucleotides in cellular studies.
Medicine: Employed in the development of therapeutic oligonucleotides for gene silencing and antisense therapies.
Industry: Utilized in the production of oligonucleotide-based drugs and diagnostic tools
作用机制
The mechanism of action of 5’-Cholesteryl-TEG PhosphoraMidite involves the enhancement of cellular uptake of oligonucleotides. The cholesterol moiety increases the lipophilicity of the oligonucleotide, allowing it to more easily permeate cell membranes. This improved permeability facilitates the delivery of the oligonucleotide to its target site within the cell, thereby enhancing its therapeutic efficacy .
相似化合物的比较
Similar Compounds
- 5’-Cholesterol-CE Phosphoramidite
- Cholesterol-tetraethylene glycol CE-phosphoramidite
- 3’-Cholesteryl-TEG CPG
Uniqueness
5’-Cholesteryl-TEG PhosphoraMidite is unique due to its triethylene glycol spacer, which provides maximum solubility and ease of use in oligonucleotide synthesis. Unlike some other cholesterol-modified phosphoramidites, it does not require trityl protection, simplifying the purification process .
生物活性
5'-Cholesteryl-TEG Phosphoramidite is a modified nucleoside that incorporates cholesterol and triethyleneglycol (TEG) into oligonucleotides, significantly enhancing their biological activity. This article explores its biological activity, mechanisms, applications, and relevant case studies.
Overview of this compound
This compound is designed to improve the cellular uptake of therapeutic oligonucleotides. The incorporation of cholesterol, a lipophilic moiety, facilitates membrane permeation, while TEG enhances solubility in aqueous environments. This modification is particularly beneficial for oligonucleotides targeting intracellular processes.
The primary mechanism by which this compound enhances biological activity involves:
- Membrane Permeation : Cholesterol's hydrophobic nature allows oligonucleotides to integrate into cell membranes more effectively, promoting cellular uptake.
- Stabilization of Oligonucleotides : The presence of TEG increases the solubility and stability of the modified oligonucleotides in physiological conditions, reducing degradation rates.
Cellular Uptake Studies
Research indicates that oligonucleotides modified with 5'-Cholesteryl-TEG show significantly improved cellular uptake compared to unmodified counterparts. In vitro studies demonstrate:
- Increased Uptake : Enhanced cellular uptake was observed in various cell lines, including cancer cells, indicating potential for therapeutic applications in oncology .
- Improved Bioactivity : The modification leads to higher biological efficacy in inhibiting target gene expression and modulating cellular pathways.
Case Studies
- Antisense Oligonucleotides :
- siRNA Applications :
- Therapeutic Potential :
Specifications of this compound
| Property | Value |
|---|---|
| Chemical Structure | Cholesterol + TEG |
| Diluent | Anhydrous Acetonitrile |
| Storage Conditions | -10 to -30°C (freezer) |
| Stability | 2-3 days |
Pack Size Data
| Catalog # | Pack Size | Grams/Pack | Approximate Number of Additions |
|---|---|---|---|
| 10-1975-02 | 0.25 g | 0.25 grams | 56 |
| 10-1975-90 | 100 µmol | 0.12 grams | 20 |
| 10-1975-95 | 50 µmol | 0.06 grams | 12 |
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82N3O7P/c1-34(2)13-10-14-37(7)41-17-18-42-40-16-15-38-33-39(19-21-45(38,8)43(40)20-22-46(41,42)9)56-44(50)48-24-12-25-51-27-28-52-29-30-53-31-32-55-57(54-26-11-23-47)49(35(3)4)36(5)6/h15,34-37,39-43H,10-14,16-22,24-33H2,1-9H3,(H,48,50)/t37-,39+,40+,41-,42+,43+,45+,46-,57?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYNNLTICMGJD-CYNTUAGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82N3O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














